molecular formula C16H13F2N3O B1673497 Flutriafol CAS No. 76674-21-0

Flutriafol

Cat. No. B1673497
CAS RN: 76674-21-0
M. Wt: 301.29 g/mol
InChI Key: JWUCHKBSVLQQCO-UHFFFAOYSA-N
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Description

Flutriafol is a contact and systemic fungicide belonging to the triazole class . It is used on a wide range of cereal crops and as a seed treatment . Its fungicidal mechanism of action is the inhibition of ergosterol biosynthesis and thus disruption of fungal cell wall synthesis .


Molecular Structure Analysis

Flutriafol has the molecular formula C16H13F2N3O and a molecular weight of 301.3 . The structure includes a 1,2,4-triazole ring, which is common in many triazole class fungicides .


Chemical Reactions Analysis

Flutriafol is stable to hydrolysis at pH5, 7, and 9 at 50 °C over 30 days . It is also photolytically stable in aqueous buffer solution (pH7) at 25 °C for periods up to the equivalent of 66 days of Florida summer sunlight .


Physical And Chemical Properties Analysis

Flutriafol is a white solid with a melting point of 130.5°C . It has a relative density of 1.17 × 10^3 kg/m^3 at 19.8 °C . Its solubility in water is 95 mg/L at 20 °C . The vapor pressure is less than 0.01 × 10^-3 Pa at 25 °C .

Scientific Research Applications

Control of Diseases in Various Crops

Flutriafol is a systemic triazole fungicide that is used to control diseases in various crops . It is used to inhibit the growth of harmful fungi, thereby protecting the crops from disease and improving their overall health and yield .

Metabolism and Dissipation Studies

Flutriafol is used in studies to evaluate the metabolism and dissipation of fungicides in different scenarios, such as laboratory and greenhouse conditions . These studies help in understanding how the fungicide behaves in different environments and how long it remains effective .

Protection of Vegetables

Flutriafol is used to protect vegetables like courgette and tomato from fungal diseases . It is applied to the vegetables and its effectiveness and dissipation are studied under laboratory and greenhouse conditions .

Identification of Metabolites

Flutriafol is used in research to identify its metabolites in vegetables . This helps in understanding the breakdown of the fungicide and its potential impact on the crop and the environment .

Management of Sugarcane Smut

Flutriafol is used in the integrated management of sugarcane smut . It is applied to protect sugarcane setts from infection from soil or airborne teliospores or cure mildly infected planting materials from smut infection .

Protection of Fruits, Vegetables, and Cereals

Flutriafol is a broad-spectrum fungicide used for the control of fungal diseases on fruits, vegetables, and cereals . It works by inhibiting the synthesis of ergosterol, a component of fungal cell membranes .

Mechanism of Action

Target of Action

Flutriafol, a systemic fungicide belonging to the triazole class, primarily targets the biosynthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its disruption leads to the inhibition of fungal growth .

Mode of Action

Flutriafol interacts with its target by inhibiting the biosynthesis of ergosterol, which disrupts the synthesis of the fungal cell wall . This interaction results in the death of the fungus, thereby preventing the spread of fungal diseases in crops .

Biochemical Pathways

The primary biochemical pathway affected by flutriafol is the ergosterol biosynthesis pathway . By inhibiting this pathway, flutriafol disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .

Pharmacokinetics

Flutriafol is rapidly and extensively absorbed following oral administration . It is widely distributed, with the highest levels of radioactivity associated with red blood cells . Flutriafol is extensively metabolized, with the initial stage of metabolism involving the oxidation of the 2-fluorophenyl ring, followed by conjugation . Excretion is predominantly within 24 hours, with similar amounts of radiolabel present in the urine and feces . Biliary excretion is extensive, with evidence for enterohepatic circulation .

Result of Action

The molecular and cellular effects of flutriafol’s action include the disruption of the fungal cell wall synthesis, leading to the death of the fungus . In mammals, the red blood cell and liver have been identified as targets of flutriafol toxicity .

Action Environment

Flutriafol is very stable in soil and the aquatic environment . It exhibits medium to high mobility in soil, which may lead to potential groundwater contamination .

Safety and Hazards

Flutriafol is harmful if swallowed and toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling Flutriafol .

Future Directions

Flutriafol is a systemic triazole fungicide that is used to control diseases in various crops . Future research should determine if fungicide can be applied effectively to managing smut in intermediate and susceptible varieties in ratoon crops .

properties

IUPAC Name

1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUCHKBSVLQQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040727
Record name Flutriafol
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Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Flutriafol

CAS RN

76674-21-0
Record name Flutriafol
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Record name Flutriafol [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flutriafol
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Record name 1H-1,2,4-Triazole-1-ethanol, α-(2-fluorophenyl)-α-(4-fluorophenyl)
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Record name (RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol
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Record name FLUTRIAFOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does flutriafol work?

A1: Flutriafol inhibits the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). [, , ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. [, , ] Disrupting ergosterol biosynthesis compromises membrane integrity and ultimately inhibits fungal growth. [, , ]

Q2: Does flutriafol affect deoxynivalenol (DON) production in fungi?

A2: Research shows that flutriafol can influence DON production in Fusarium graminearum, but the effect depends on environmental factors like water activity (αw). [] At low αw (0.97), flutriafol generally reduces DON production, while at higher αw (0.99), it can stimulate DON biosynthesis. [] The specific enantiomer of flutriafol also plays a role, with R-(-)-flutriafol demonstrating stronger effects compared to S-(+)-flutriafol. []

Q3: Can flutriafol impact dopamine release in the brain?

A3: Studies in rats show that flutriafol can induce dopamine release in the striatum, a brain region involved in movement and reward. [] This effect appears to be mediated, at least partially, by the overstimulation of NMDA receptors and potential nitric oxide production. [] Antagonists of NMDA and AMPA/kainate receptors, along with nitric oxide synthase inhibitors, have been shown to protect against flutriafol-induced dopamine release. []

Q4: What is the molecular formula and weight of flutriafol?

A4: The molecular formula of flutriafol is C15H13ClF3N3O, and its molecular weight is 341.7 g/mol. You can find more detailed information about its chemical structure and properties from reputable chemical databases like PubChem or ChemSpider.

Q5: How does the presence of mineral oil in the spray solution affect flutriafol application?

A5: Adding mineral oil to flutriafol spray solutions improves the fungicide's adhesion and absorption by plants. [] This is likely due to changes in droplet spectrum, with mineral oil promoting larger droplet sizes and greater uniformity, reducing the loss of smaller droplets. [] The result is enhanced efficacy and potentially reduced fungicide runoff. []

Q6: Is flutriafol used as a catalyst in chemical reactions?

A6: Flutriafol is primarily employed as a fungicide and does not possess inherent catalytic properties. Its primary mode of action involves the inhibition of an enzymatic reaction (sterol 14α-demethylase) rather than catalysis.

Q7: Have computational methods been used to study flutriafol?

A7: While specific details on QSAR models are limited in the provided research, computational chemistry techniques could potentially be employed to investigate the structure-activity relationship of flutriafol and design novel fungicidal compounds. [] These approaches can offer insights into the binding affinity of flutriafol to its target enzyme and predict the activity of structurally modified derivatives. []

Q8: How does the stereochemistry of flutriafol affect its activity?

A8: Flutriafol exhibits enantioselectivity, with the R-(-)-enantiomer generally displaying greater fungicidal activity compared to the S-(+)-enantiomer. [, ] This difference in activity is evident in both growth inhibition and DON production studies in fungi. [, ] Understanding these stereochemical influences is crucial for developing more potent and targeted fungicides. [, ]

Q9: What is the impact of different flutriafol formulations on its removal by rain?

A9: Formulations of flutriafol influence its rainfastness. [] The addition of mineral oil to the spray solution significantly reduces fungicide removal by rainfall compared to formulations without oil. [] This highlights the importance of formulation development in maximizing fungicide efficacy and minimizing environmental impact. []

Q10: Are there established maximum residue limits (MRLs) for flutriafol in food crops?

A10: Yes, MRLs for flutriafol vary between countries and regulatory bodies. For instance, the Codex Alimentarius (CAC), Japan, Europe, and America have set MRLs of 0.50 mg/kg, 0.15 mg/kg, 0.50 mg/kg, and 2.20 mg/kg, respectively, for flutriafol in wheat grain. [] Adhering to these MRLs is essential to ensure food safety and prevent potential health risks associated with pesticide residues. []

Q11: How is flutriafol metabolized in animals?

A11: In rabbits, flutriafol exhibits stereoselective pharmacokinetics. [] The R-enantiomer displays a shorter distribution half-life but a longer elimination half-life than the S-enantiomer. [] Furthermore, female rabbits show a higher clearance for both enantiomers compared to males. [] These findings underscore the importance of considering species and sex differences in the metabolism and disposition of flutriafol. []

Q12: How effective is flutriafol in controlling vascular streak dieback (VSD) in cocoa?

A12: Flutriafol has demonstrated efficacy in controlling VSD in cocoa. [] Both prophylactic and curative effects have been observed, with soil drench applications providing excellent control in nursery settings and promising results in field trials. [] The systemic nature of flutriafol allows for prolonged protection of cocoa plants against VSD. []

Q13: Has resistance to flutriafol been observed in plant pathogens?

A13: Yes, studies have reported the development of resistance to flutriafol in certain plant pathogens. For example, isolates of Cercospora beticola, the causal agent of sugar beet leaf spot disease, have shown reduced sensitivity to flutriafol after prolonged exposure to DMI fungicides. [, , ] This resistance appears to be a stable, genetically controlled trait, and cross-resistance with other DMI fungicides, like difenoconazole, has been observed. []

Q14: What analytical techniques are used to measure flutriafol?

A15: Various analytical methods are employed to detect and quantify flutriafol in different matrices. These include: * High-performance liquid chromatography (HPLC) with tandem mass spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity for determining flutriafol residues in crops like wheat and soil. [] * Liquid chromatography with tandem mass spectrometry (LC-MS/MS): This method, coupled with ultrasound-assisted extraction, has been utilized to analyze flutriafol residues in tobacco and soil. [] * Gas chromatography with nitrogen-phosphorus detector (GC-NPD): This approach has been employed for quantifying flutriafol residues in paddy (rice) samples. [] * Supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS): This green analytical technique offers a rapid and sensitive method for separating and quantifying flutriafol enantiomers in various matrices, including vegetables, fruits, and soil. []

Q15: How does the solubility of flutriafol in different media impact its efficacy?

A17: While specific data on dissolution rates are not provided in the research, it is essential to consider that the solubility of flutriafol in different media, such as water or organic solvents, can influence its bioavailability and subsequent activity. [] Formulations are often designed to improve the solubility and dispersion of flutriafol, thereby enhancing its uptake and effectiveness. []

Q16: How are analytical methods for flutriafol validated?

A18: Analytical methods used to measure flutriafol undergo rigorous validation procedures to ensure their accuracy, precision, specificity, and reliability. [] These validation parameters are crucial for generating trustworthy data in residue analysis and environmental monitoring. []

Q17: How does flutriafol interact with non-target organisms in the environment?

A19: As with any pesticide, the impact of flutriafol on non-target organisms, including beneficial insects and soil microbes, requires careful assessment. [, ] Understanding its potential ecotoxicological effects is crucial for developing sustainable pest management strategies and minimizing any adverse effects on the environment. [, ]

Q18: What are some alternatives to flutriafol for disease control?

A20: Several alternative fungicides with different modes of action are available for managing plant diseases, offering options for resistance management and potentially reducing reliance on any single active ingredient. [] Examples include:

  • Strobilurins (e.g., azoxystrobin): Inhibit mitochondrial respiration in fungi. [, ]
  • Succinate dehydrogenase inhibitors (SDHIs; e.g., bixafen): Block energy production in fungal cells. [, ]
  • Copper-based fungicides: Disrupt fungal enzyme activity and cell membrane function. []
  • Biological control agents (e.g., Trichoderma spp.): Compete with pathogens and promote plant health. [, ]

Q19: How should flutriafol waste be managed?

A21: Proper waste management practices are crucial for minimizing the environmental impact of pesticides like flutriafol. [] It is essential to follow the guidelines provided on the product label and by relevant authorities for the disposal of pesticide containers, unused product, and washings. []

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